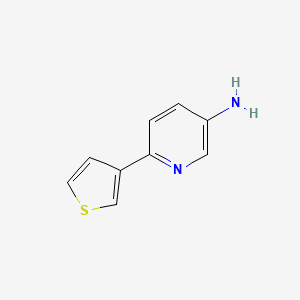

6-(Thiophen-3-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-1-2-9(11-5-8)7-3-4-12-6-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLMXHXHQAOHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-(Thiophen-3-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-(thiophen-3-yl)pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, physicochemical characteristics, spectral properties, and reactivity of this molecule. Furthermore, it explores its established and potential applications, with a particular focus on its role as a key building block in the development of kinase inhibitors for cancer therapy. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science, providing a foundation for further investigation and application of this versatile compound.

Introduction

6-(Thiophen-3-yl)pyridin-3-amine, with the Chemical Abstracts Service (CAS) registry number 1159815-63-0, is an aromatic heterocyclic compound featuring a pyridine ring substituted with a thiophene ring at the 6-position and an amino group at the 3-position.[1][2] This unique structural arrangement of a π-deficient pyridine ring and a π-rich thiophene ring, along with the nucleophilic amino group, imparts a distinct reactivity profile and makes it a valuable scaffold in various chemical applications.

The primary significance of 6-(thiophen-3-yl)pyridin-3-amine lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure is frequently incorporated into kinase inhibitors, a class of targeted cancer therapeutics that interfere with the signaling pathways driving tumor growth and proliferation.[1] Beyond its medicinal applications, the electronic properties of this molecule also make it a candidate for use in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs).[1]

This guide aims to consolidate the available technical information on 6-(thiophen-3-yl)pyridin-3-amine, providing a detailed examination of its chemical properties to facilitate its effective utilization in research and development.

Synthesis and Elucidation of Structure

The synthesis of 6-(thiophen-3-yl)pyridin-3-amine typically involves a multi-step sequence, leveraging modern cross-coupling methodologies. While a definitive, publicly available, step-by-step protocol is not extensively documented, the synthesis can be logically deduced from established organometallic reactions. A plausible and efficient synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination.

Retrosynthetic Analysis

A logical retrosynthetic approach to 6-(thiophen-3-yl)pyridin-3-amine is illustrated below. The primary disconnection is at the C-N bond of the aminopyridine, suggesting a Buchwald-Hartwig amination as the final step. The preceding disconnection is at the C-C bond between the pyridine and thiophene rings, pointing to a Suzuki-Miyaura coupling.

Caption: Retrosynthetic analysis of 6-(Thiophen-3-yl)pyridin-3-amine.

Proposed Synthetic Pathway

A forward synthesis based on the retrosynthetic analysis would likely proceed as follows:

Step 1: Suzuki-Miyaura Coupling

The initial step involves the palladium-catalyzed cross-coupling of a dihalopyridine, such as 2,5-dibromopyridine, with thiophene-3-boronic acid. This reaction selectively forms the C-C bond at the more reactive 2-position of the pyridine ring.

Step 2: Buchwald-Hartwig Amination

The resulting 2-bromo-5-(thiophen-3-yl)pyridine would then undergo a Buchwald-Hartwig amination. This reaction introduces the amino group at the 3-position of the pyridine ring using an ammonia surrogate, such as benzophenone imine, followed by hydrolysis.

Caption: Proposed synthetic pathway for 6-(Thiophen-3-yl)pyridin-3-amine.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on established methodologies for similar transformations.

Synthesis of 6-bromo-3-(thiophen-3-yl)pyridine

-

Reactants: To a solution of 2,5-dibromopyridine (1.0 eq) and thiophene-3-boronic acid (1.1 eq) in a suitable solvent such as a 2:1 mixture of 1,4-dioxane and water.

-

Catalyst and Base: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) and sodium carbonate (3.0 eq).

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 6-(Thiophen-3-yl)pyridin-3-amine

-

Reactants: To a solution of 6-bromo-3-(thiophen-3-yl)pyridine (1.0 eq) and an ammonia surrogate such as benzophenone imine (1.2 eq) in a suitable solvent like toluene or 1,4-dioxane.

-

Catalyst, Ligand, and Base: Add a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere at 90-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is treated with an acidic aqueous solution (e.g., 2 M HCl) to hydrolyze the imine intermediate. The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 1159815-63-0 | [1][2] |

| Molecular Formula | C₉H₈N₂S | [1][2] |

| Molecular Weight | 176.24 g/mol | [1][2] |

| Appearance | Likely a solid at room temperature | Based on similar aromatic amines. |

| Melting Point | Not available | A related compound, 6-(thiophen-3-yl)pyridine-2-carbaldehyde, has a melting point of 73-77 °C. |

| Boiling Point | Not available | Expected to be high due to its aromatic nature and potential for hydrogen bonding. |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the properties of similar heterocyclic compounds. |

| pKa | Not available | The pKa of 3-aminopyridine is approximately 6.0, suggesting the pyridine nitrogen is basic. The amino group is a weaker base. |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of 6-(thiophen-3-yl)pyridin-3-amine.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The aromatic region (δ 7.0-8.5 ppm) will likely display a set of coupled multiplets. The protons of the amino group would appear as a broad singlet, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals in the aromatic region (δ 110-160 ppm), corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the positions of the nitrogen and sulfur heteroatoms and the amino substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching in the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-S stretching of the thiophene ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 176. Subsequent fragmentation patterns would involve the loss of small molecules such as HCN and fragments from the thiophene ring.

Reactivity

The reactivity of 6-(thiophen-3-yl)pyridin-3-amine is governed by the interplay of its three key structural components: the pyridine ring, the thiophene ring, and the amino group.

Caption: Key reactive sites of 6-(Thiophen-3-yl)pyridin-3-amine.

-

Pyridine Ring: The pyridine ring is electron-deficient and is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. However, the presence of the electron-donating amino group at the 3-position can modulate this reactivity. The pyridine nitrogen is basic and can be protonated or alkylated.

-

Thiophene Ring: The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions, primarily at the C2 and C5 positions.

-

Amino Group: The primary amino group is nucleophilic and basic. It can be readily acylated, alkylated, and can undergo diazotization reactions, providing a handle for further functionalization.

Applications in Drug Discovery and Materials Science

The primary application of 6-(thiophen-3-yl)pyridin-3-amine is as a versatile building block in the synthesis of biologically active molecules and functional organic materials.

Kinase Inhibitors

The thienylpyridine scaffold is a common motif in a variety of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity and selectivity. The thiophene ring can be further functionalized to occupy hydrophobic pockets within the enzyme, enhancing potency. Derivatives of 6-(thiophen-3-yl)pyridin-3-amine have been investigated as inhibitors of various kinases implicated in cancer, such as c-KIT.

Organic Electronics

The combination of the electron-deficient pyridine and electron-rich thiophene rings gives 6-(thiophen-3-yl)pyridin-3-amine interesting electronic properties.[1] This makes it and its derivatives potential candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where tunable electronic properties are essential.[1]

Safety and Handling

Specific toxicity data for 6-(thiophen-3-yl)pyridin-3-amine is not available. However, as with any aromatic amine, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. Aromatic amines can be toxic and may be absorbed through the skin.

Conclusion

6-(Thiophen-3-yl)pyridin-3-amine is a heterocyclic compound with a rich chemical profile that makes it a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its synthesis, while not yet detailed in a dedicated publication, can be reliably achieved through modern cross-coupling reactions. The interplay of its pyridine, thiophene, and amino functionalities provides a platform for diverse chemical modifications, enabling the creation of a wide range of complex molecules. As the demand for novel kinase inhibitors and advanced organic materials continues to grow, the importance of versatile building blocks like 6-(thiophen-3-yl)pyridin-3-amine is set to increase, making a thorough understanding of its chemical properties essential for future innovation.

References

-

MySkinRecipes. 6-(Thiophen-3-yl)pyridin-3-amine. Available at: [Link].

-

HortHerb Publisher. 6-(Thiophen-3-yl)pyridin-3-amine. Available at: [Link].

- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

Wikipedia. 3-Aminopyridine. Available at: [Link].

-

Chemistry LibreTexts. Buchwald–Hartwig Amination. Available at: [Link].

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link].

-

PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Available at: [Link].

-

Organic Syntheses. 3-aminopyridine. Available at: [Link].

-

CCS Chemistry. Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. Available at: [Link].

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link].

-

The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link].

-

Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link].

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

-

Organic Chemistry Portal. Recent Literature. Available at: [Link].

-

PubMed. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Available at: [Link].

-

PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link].

-

Semantic Scholar. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link].

-

NIST WebBook. 2-Aminopyridine. Available at: [Link].

-

ResearchGate. Gas chromatography/mass spectroscopy identification of M2 as... Available at: [Link].

-

Britannica. Heterocyclic compound - Aromaticity, Structure, Reactivity. Available at: [Link].

-

Wikipedia. Heterocyclic compound. Available at: [Link].

-

SlidePlayer. Heterocyclic Compounds: Structure, Properties, and Applications. Available at: [Link].

-

ResearchGate. How Aromaticity Affects the Chemical and Physicochemical Properties of Heterocycles: A Computational Approach. Available at: [Link].

-

PubMed. 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds. Available at: [Link].

-

ACS Publications. Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Available at: [Link].

-

RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link].

-

ResearchGate. Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. Available at: [Link].

-

MDPI. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Available at: [Link].

-

PubMed. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Available at: [Link].

Sources

An In-depth Technical Guide to the Synthesis of 6-(Thiophen-3-yl)pyridin-3-amine

Introduction: The Strategic Importance of 6-(Thiophen-3-yl)pyridin-3-amine

6-(Thiophen-3-yl)pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial molecular scaffold and key intermediate in the synthesis of a variety of high-value compounds.[1] In the pharmaceutical industry, its structure is particularly prominent in the development of kinase inhibitors for targeted cancer therapy, where the specific arrangement of its pyridine and thiophene rings allows for effective binding within the active sites of enzymes.[1] Its electron-transport properties also make it a valuable building block for organic semiconductors used in electronic devices like OLEDs.[1]

Given its importance, the development of efficient, scalable, and robust synthetic pathways is a primary concern for researchers in both academic and industrial settings. This guide provides an in-depth analysis of the predominant synthetic strategy for this molecule, focusing on the underlying chemical principles, detailed experimental protocols, and the critical parameters that ensure a successful outcome.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most versatile and widely adopted method for constructing the 6-(Thiophen-3-yl)pyridin-3-amine scaffold is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful means of forming a carbon-carbon bond between an aryl or heteroaryl halide and an organoboron species, catalyzed by a palladium complex.

The retrosynthetic analysis for this target molecule logically disconnects at the bond between the pyridine and thiophene rings, identifying two essential building blocks:

-

A Halogenated Pyridine Moiety: Typically 6-chloropyridin-3-amine or its bromo-analogue.

-

A Thiophene-based Organoboron Reagent: Thiophene-3-boronic acid or a corresponding boronic ester.

This approach is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the necessary starting materials and catalysts.[2][3]

Caption: Retrosynthetic analysis of 6-(Thiophen-3-yl)pyridin-3-amine.

Dissecting the Key Components: Reactants and Catalytic System

The success of the Suzuki-Miyaura coupling hinges on the careful selection and handling of its three core components: the electrophilic coupling partner (halopyridine), the nucleophilic partner (organoboron), and the catalytic system.

The Pyridine Building Block: 6-Halopyridin-3-amine

The pyridine core provides the amine functionality and the site for C-C bond formation. The choice of starting material is critical for reactivity and cost-effectiveness.

-

Choice of Halogen: The primary options are 6-chloropyridin-3-amine and 6-bromopyridin-3-amine. While aryl bromides are generally more reactive than chlorides in the oxidative addition step of the catalytic cycle, advancements in catalyst design have made the more affordable and readily available 6-chloropyridin-3-amine an excellent substrate.[4][5]

-

The Amine Group: A key consideration is the presence of the primary amine (-NH₂) group, which has protons that could potentially interfere with the reaction. However, a significant advantage of the Suzuki-Miyaura protocol is its tolerance for such functional groups, and numerous studies show that the reaction proceeds efficiently without the need for additional protection/deprotection steps, which improves the overall atom economy of the synthesis.[6]

The Thiophene Building Block: Thiophene-3-boronic Acid and its Esters

The thiophene moiety is introduced via an organoboron reagent.

-

Thiophene-3-boronic Acid: This is the most direct coupling partner.[7] However, boronic acids, particularly heteroaromatic ones, can be susceptible to protodeboronation (hydrolytic cleavage of the C-B bond), especially under prolonged heating or non-optimal pH conditions.[8][9] Proper storage is also crucial, as they are often sensitive to moisture and should be kept in a cool, dry environment.[10]

-

Thiophene-3-boronic Acid Esters: To enhance stability and circumvent the issue of deboronation, boronic esters, such as the pinacol ester, are frequently used.[11] These esters are generally more robust, less prone to degradation, and are equally competent coupling partners in the catalytic cycle.[11][12]

The Catalytic System: Palladium, Ligand, Base, and Solvent

The "engine" of the reaction is the palladium catalyst, supported by a specific ligand, base, and solvent system. The interplay between these components dictates the reaction's efficiency, rate, and yield.

| Component | Examples | Function & Rationale |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. The choice depends on stability and ease of activation. Pd(PPh₃)₄ is often used directly, while others may require an initial reduction step.[2][3] |

| Phosphine Ligand | PPh₃, dppf, Buchwald ligands | Stabilizes the palladium center, enhances its solubility, and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination). |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Crucial Role: Activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which is necessary for the transmetalation step. The choice of base can significantly impact yield and is often determined empirically.[2][3][6] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic or homogeneous mixture is typically used. The organic solvent solubilizes the organic reactants and catalyst, while water is often required to dissolve the inorganic base and facilitate the formation of the boronate complex.[2][6] |

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism provides a framework for troubleshooting and optimization. The cycle involves three fundamental steps that are continuously repeated, leading to the formation of the desired product.

-

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the 6-halopyridin-3-amine, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The base-activated thiophene boronate complex transfers its thiophene group to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups (the pyridinyl and thiophenyl moieties) on the palladium center couple, forming the final C-C bond of 6-(Thiophen-3-yl)pyridin-3-amine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from common practices in the literature.[2][3][6] Researchers should optimize conditions for their specific substrates and scale.

Materials:

-

6-Chloropyridin-3-amine (1.0 eq)

-

Thiophene-3-boronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

-

Reaction Setup: To a Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloropyridin-3-amine, thiophene-3-boronic acid, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe, followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 85-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (6-chloropyridin-3-amine) is consumed (typically 8-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel.

-

Purification and Characterization: Overcoming Challenges

Purifying aminopyridine compounds can present a common challenge: peak tailing during column chromatography.[13]

-

The Problem: The basic amine group interacts strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to elute slowly and as a broad, tailing band.[13]

-

The Solution: To achieve sharp, symmetrical peaks and efficient separation, add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent (mobile phase). This deactivates the acidic sites on the silica, minimizing the unwanted interaction.[13]

Final product identity and purity should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

Caption: General purification workflow for 6-(Thiophen-3-yl)pyridin-3-amine.

Conclusion

The synthesis of 6-(Thiophen-3-yl)pyridin-3-amine is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. This strategy offers high yields, excellent functional group tolerance (negating the need to protect the amine), and operational simplicity. By carefully selecting the coupling partners—typically the cost-effective 6-chloropyridin-3-amine and the stable thiophene-3-boronic acid pinacol ester—and optimizing the palladium catalytic system, researchers can reliably produce this valuable intermediate. A thorough understanding of the reaction mechanism and potential purification challenges, particularly the mitigation of peak tailing with a basic modifier, ensures the synthesis is not only successful but also efficient and scalable for applications in drug discovery and materials science.

References

-

Rahman, M. M., et al. (2014). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]

-

Munyololo, L. A., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available at: [Link]

-

Zhang, Y., et al. (2020). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. Available at: [Link]

-

Li, J., et al. (2024). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Available at: [Link]

-

Al-Gharabli, S. I., et al. (2012). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. Available at: [Link]

-

Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]

-

Umeda, R., et al. (2023). Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). 6-(Thiophen-3-yl)pyridin-3-amine. MySkinRecipes. Available at: [Link]

- Google Patents. (1997). Process for producing 3-(aminomethyl)-6-chloropyridines. Google Patents.

-

Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

-

Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

LookChem. (n.d.). Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applications & Supplier China. LookChem. Available at: [Link]

-

Sigman, M. S., et al. (2022). High-Level Data Fusion Enables the Chemoinformatically Guided Discovery of Chiral Disulfonimide Catalysts for Atropselective Iodination of 2-Amino-6-arylpyridines. Journal of the American Chemical Society. Available at: [Link]

-

Campos, S., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

-

ResearchGate. (2014). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. Available at: [Link]

-

Luo, Y., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. PubMed. Available at: [Link]

-

Svejstrup, T. D., et al. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

-

Raposo, M. M. M., et al. (2013). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed. Available at: [Link]

-

Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. Available at: [Link]

-

Liu, J., et al. (2016). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available at: [Link]

Sources

- 1. 6-(Thiophen-3-yl)pyridin-3-amine [myskinrecipes.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-チエニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applications & Supplier China [quinoline-thiophene.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Thiophene-Pyridine Scaffolds: A Privileged Structural Motif in Modern Drug Discovery

An In-depth Technical Guide:

Abstract

The strategic fusion of distinct pharmacophores into a single molecular entity represents a cornerstone of modern medicinal chemistry. Among the vast array of heterocyclic systems, the thiophene and pyridine rings stand out as "privileged structures," appearing frequently in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] This technical guide provides an in-depth exploration of the biological activities associated with hybrid scaffolds that covalently link thiophene and pyridine moieties. We will dissect the key therapeutic areas where these compounds have shown significant promise, including oncology, inflammation, infectious diseases, and neurology. By delving into the underlying mechanisms of action, structure-activity relationships (SAR), and essential experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Rationale for a Hybrid Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] Similarly, thiophene, a five-membered sulfur-containing heterocycle, is a key component in numerous approved drugs, valued for its lipophilic character and its capacity to act as a bioisostere of a phenyl ring, which can enhance membrane permeability and receptor binding.[1][4]

The combination of these two rings into a single thiophene-pyridine scaffold creates a unique molecular architecture with a distinct electronic and steric profile. This fusion is not merely an additive process; it often results in synergistic effects, unlocking novel biological activities or enhancing potency and selectivity towards specific molecular targets. Structure-activity relationship studies have demonstrated that replacing a pyridine ring with a thiophene, or vice-versa, can profoundly impact bioactivity, sometimes enhancing potency by over 30-fold.[5] This guide will explore the diverse therapeutic potential unlocked by this powerful combination.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiophene-pyridine derivatives have emerged as a robust class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including lung (A549), prostate (PC-3), breast (MCF-7, MDA-MB-231), and cervical (HeLa) cancers.[1][6] Their mechanism of action is often multifaceted, targeting key enzymes and pathways that are critical for tumor growth and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of these scaffolds is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.[7] Thiophene-pyridine cores have been successfully developed as potent inhibitors of:

-

FMS-like Tyrosine Kinase 3 (FLT3): Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of FLT3 and its mutants, which are key drivers in acute myeloid leukemia (AML).[8]

-

Epidermal Growth Factor Receptor (EGFR): Docking studies suggest that thiazolyl-pyridines linked with a thiophene moiety can effectively bind to and inhibit the EGFR tyrosine kinase, a validated target in lung cancer.[6]

-

Other Kinases: Various derivatives have shown inhibitory activity against a spectrum of other kinases, including PI3K, JAK, and PIM-1, highlighting the scaffold's versatility.[9][10]

The planarity of the thiophene ring, combined with the hydrogen bonding capacity of the pyridine nitrogen, allows these molecules to fit snugly into the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.[1]

Other Anticancer Mechanisms

Beyond kinase inhibition, these scaffolds have demonstrated the ability to:

-

Inhibit Tubulin Polymerization: Certain curcumin-conjugated imidazo[1,2-a]pyridine derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and inducing mitotic arrest.[9]

-

Inhibit Topoisomerases: Thiophene derivatives linked to triazole and pyridine moieties have been investigated as potential inhibitors of topoisomerase IIα, an enzyme essential for DNA replication.[1]

-

Induce Apoptosis: Studies have shown that some pyridine-based compounds can significantly increase programmed cell death (apoptosis) in cancer cells.[10]

Table 1: Representative Anticancer Activity of Thiophene-Pyridine Scaffolds

| Compound Class | Target Cancer Cell Line | Reported Activity (IC₅₀) | Proposed Mechanism | Reference |

| Imidazo[1,2-a]pyridine-thiophene | MV4-11 (AML) | 0.8 nM | FLT3 Kinase Inhibition | [8] |

| Thiazolyl Pyridine-Thiophene | A549 (Lung) | 1.01 - 7.50 µM | EGFR Inhibition | [6] |

| Curcumin-imidazo[1,2-a]pyridine | PC-3 (Prostate) | 2.11 µM | Tubulin Polymerization Inhibition | [9] |

| Thiophene-Triazole-Pyridine | MDA-MB-231 (Breast) | 0.88 µM | Topoisomerase IIα Inhibition | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of thiophene-pyridine compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene-pyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases. Thiophene-based compounds, such as the commercial NSAID Tiaprofenic acid, are known for their anti-inflammatory properties.[11] The integration of a pyridine moiety can further enhance this activity, with some hybrid compounds showing greater potency than standard drugs.[12]

Mechanism of Action: COX/LOX Inhibition

The primary mechanism for the anti-inflammatory effects of these scaffolds is the inhibition of key enzymes in the arachidonic acid cascade:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. Thiophene-pyridine derivatives can suppress the activity of both COX isoforms, thereby reducing PGE₂ generation.[11][13]

-

Lipoxygenases (LOX): These enzymes are responsible for producing leukotrienes, another class of inflammatory mediators. Inhibition of LOX is another avenue through which these compounds exert their effects.[11]

Experimental Protocol: In Vitro COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by PGG₂, producing a colored product. The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, COX-1 or COX-2 enzyme solution, arachidonic acid (substrate), and the chromogenic substrate solution (e.g., TMB).

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the enzyme solution.

-

Inhibitor Addition: Add various concentrations of the thiophene-pyridine test compound or a known inhibitor (e.g., Celecoxib for COX-2) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid, followed immediately by the chromogenic substrate.

-

Kinetic Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) every minute for 10-20 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percentage of inhibition for each compound concentration compared to the vehicle control. Calculate the IC₅₀ value from the resulting dose-response curve.

Antimicrobial and Antiviral Activities

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. Thiophene-pyridine scaffolds have demonstrated broad-spectrum activity against various bacteria and fungi.[3][14]

Spectrum of Activity

-

Antibacterial: These compounds are effective against both Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli.[2][3]

-

Antifungal: Activity has been reported against pathogenic fungi, including Aspergillus fumigatus and Candida albicans.[15]

-

Antiviral: Certain derivatives have shown potential against viruses like Herpes Simplex Virus (HSV) and HIV.[2]

-

Antimalarial: A novel thiophene-pyridine scaffold acting as a type II kinase inhibitor has shown both therapeutic and prophylactic properties against Plasmodium falciparum.[16]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

Applications in Neurodegenerative Disorders

Treating neurological disorders is challenging due to the blood-brain barrier (BBB). The favorable physicochemical properties of thiophene-pyridine scaffolds, particularly their lipophilicity and stability, make them promising candidates for CNS drug discovery.[1][4]

Preclinical studies have shown that these derivatives can:

-

Inhibit Acetylcholinesterase (AChE): This is a key strategy in managing the symptoms of Alzheimer's disease.[17]

-

Modulate Amyloid-β (Aβ) Aggregation: Thiophene-based ligands can bind to Aβ plaques, a hallmark of Alzheimer's disease, potentially interfering with their formation.[18][19]

-

Lower Oxidative Stress: Many neurodegenerative diseases involve oxidative damage, and these compounds can help alleviate this stress.[4]

Conclusion and Future Perspectives

The thiophene-pyridine scaffold is a remarkably versatile and privileged structure in drug discovery. Its unique combination of physicochemical properties enables it to interact with a wide array of biological targets, leading to potent anticancer, anti-inflammatory, antimicrobial, and neuro-active agents. The causality behind its success lies in the synergistic interplay between the electron-rich, lipophilic thiophene ring and the hydrogen-bonding, metabolically stable pyridine ring.

Future research should focus on leveraging this scaffold for the design of multi-target agents, particularly for complex diseases like cancer and Alzheimer's. Further optimization of pharmacokinetic and pharmacodynamic profiles through medicinal chemistry efforts will be crucial to translate the immense preclinical promise of these compounds into next-generation therapeutics. The self-validating protocols and mechanistic insights provided in this guide offer a solid foundation for these future endeavors.

References

- Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.

- Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. (2018-08-01).

- Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC - NIH.

- Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2025-12-08). CCS Chemistry.

- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025-07-11).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021-02-03). RSC Publishing.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). PMC - NIH.

- Thiophene-pyridine Compounds as Therapeutic and Prophylactic Antimalarials. (2022-04-15). University of Central Florida.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.

- Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (n.d.). PMC - NIH.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025-09-08). Taylor & Francis Online.

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024-08-20). PMC - PubMed Central.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (n.d.). ACS Omega.

- Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023-05-23). MDPI.

- Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. (n.d.).

- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025-01-02). PubMed.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]

- 7. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucf.flintbox.com [ucf.flintbox.com]

- 17. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

Spectroscopic characterization of novel pyridine derivatives (NMR, IR, Mass Spec)

As a Senior Application Scientist, this guide provides an in-depth technical framework for the spectroscopic characterization of novel pyridine derivatives. Pyridine and its analogues are cornerstone scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. Their biological activity is intimately tied to their precise three-dimensional structure and the electronic properties dictated by substituents on the pyridine ring. Consequently, the unambiguous structural confirmation of any novel pyridine derivative is a non-negotiable prerequisite for its advancement in the development pipeline.

This guide eschews a rigid, templated approach. Instead, it presents a logical, field-proven workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. When combined, they form a self-validating system that ensures the highest degree of scientific integrity. We will delve into the causality behind experimental choices, provide detailed protocols, and focus on the nuanced interpretation of spectral data specific to the pyridine nucleus.

The Integrated Characterization Workflow

The efficient characterization of a newly synthesized pyridine derivative follows a logical progression, starting with a rapid confirmation of mass and moving towards a detailed structural blueprint. This workflow ensures that time and resources are used effectively, with each step building upon the last to construct a complete and validated molecular profile.

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Following synthesis and purification, the first analytical question is fundamental: "Did I make a compound of the expected molecular weight?" Electrospray Ionization Mass Spectrometry (ESI-MS) is the ideal tool for this initial screen. It is a "soft" ionization technique, meaning it imparts minimal energy to the molecule, which keeps it intact.[1] This is crucial because we want to observe the molecular ion (or a pseudo-molecular ion) and not fragments, at this stage.[1] For pyridine derivatives, which contain a basic nitrogen atom, ESI in positive ion mode is exceptionally effective as the pyridine nitrogen is readily protonated.

Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The concentration should be low to avoid signal saturation.

-

Infusion: The sample solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets.[1][2]

-

Detection: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation: A Self-Validating System

The key is to identify the pseudo-molecular ion peak. Due to the basicity of the pyridine nitrogen, the most common ion observed will be [M+H]⁺ . Other common adducts may also be present, especially if salts are in the solvent.

| Common ESI Adducts (Positive Mode) | Mass Shift |

| Protonated Molecule [M+H]⁺ | +1.007 Da |

| Sodiated Adduct [M+Na]⁺ | +22.989 Da |

| Potassiated Adduct [M+K]⁺ | +38.963 Da |

Source: Adapted from common mass spectrometry knowledge.

Trustworthiness: The most powerful validation at this stage comes from High-Resolution Mass Spectrometry (HRMS) . While low-resolution MS confirms the nominal mass, HRMS provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the compound's elemental formula, serving as a critical check against the expected structure. For example, a measured m/z of 153.0762 for an [M+H]⁺ ion can be definitively assigned to the formula C₈H₁₀N₂O₂ (calculated m/z 153.0764), ruling out other possibilities with the same nominal mass.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Once the molecular weight is confirmed, IR spectroscopy offers a rapid, non-destructive method to verify the presence of key functional groups.[3] The principle relies on the fact that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. For pyridine derivatives, we are interested in both the vibrations of the aromatic ring and the vibrations of any appended functional groups. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal to no sample preparation for solids and liquids.[4][5][6]

Protocol: ATR-FTIR Analysis

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: For solid samples, use the built-in pressure clamp to ensure intimate contact between the sample and the crystal surface.[6]

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Data Interpretation: Key Vibrational Modes

The IR spectrum of a pyridine derivative is a composite of ring vibrations and substituent vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Often appear as a group of weak to medium sharp bands.[7] |

| C=C and C=N Ring Stretches | 1650 - 1400 | A series of sharp bands, characteristic of the aromatic system.[7] |

| Aromatic C-H Bending (Out-of-plane) | 900 - 690 | The pattern of these bands can sometimes give clues about the substitution pattern on the ring. |

| Carbonyl (C=O) Stretch (e.g., ketone, ester) | 1750 - 1650 | A very strong, sharp absorption. Its exact position is sensitive to conjugation and substituent effects. |

| Hydroxyl (O-H) Stretch (e.g., alcohol, phenol) | 3600 - 3200 | A broad, strong band. |

| Amine (N-H) Stretch | 3500 - 3300 | Primary amines (-NH₂) show two bands; secondary amines (-NHR) show one. |

Source: Data compiled from established spectroscopy resources.[7][8]

Causality: The electronic nature of substituents directly influences these frequencies. An electron-withdrawing group (e.g., -NO₂) will pull electron density out of the ring, strengthening the ring bonds and shifting the C=C/C=N stretching frequencies to higher wavenumbers. Conversely, an electron-donating group (e.g., -NH₂) will push electron density into the ring, slightly weakening the bonds and shifting these absorptions to lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For pyridine derivatives, ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks, respectively.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The pyridine ring presents a unique electronic environment. The electronegative nitrogen atom deshields the ring protons, particularly those in the ortho (α, C2/C6) and para (γ, C4) positions, causing their signals to appear at a higher chemical shift (further downfield) compared to benzene.[9]

Caption: Substituent effects on ¹H NMR chemical shifts.

Interpreting a ¹H NMR Spectrum

A systematic approach is required to interpret the spectrum.[10][11][12]

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton.[13] Protons on a pyridine ring typically resonate between 7.0 and 9.0 ppm.[14]

-

Integration: The area under each signal is proportional to the number of protons it represents.[11][12]

-

Multiplicity (Splitting): This reveals the number of adjacent protons (n) through the n+1 rule. The coupling constants (J, measured in Hz) provide crucial information about the relative positions of the coupled protons.

| ¹H NMR Parameters for Unsubstituted Pyridine | |

| Position | Typical δ (ppm) |

| H-2 / H-6 (α) | ~8.6 |

| H-3 / H-5 (β) | ~7.3 |

| H-4 (γ) | ~7.7 |

Source: Data compiled from spectral databases and literature.[14]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR provides a signal for each unique carbon atom in the molecule. Similar to ¹H NMR, the chemical shifts are highly sensitive to the electronic environment. The nitrogen atom in the pyridine ring causes significant deshielding of the adjacent C2/C6 carbons and the C4 carbon.[15]

| ¹³C NMR Chemical Shifts for Unsubstituted Pyridine | |

| Position | Typical δ (ppm) |

| C-2 / C-6 (α) | ~150 |

| C-3 / C-5 (β) | ~124 |

| C-4 (γ) | ~136 |

Source: Data compiled from spectral databases.[15]

Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[13]

-

Instrument Setup: Insert the tube into the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

Acquisition:

-

For ¹H NMR , a standard pulse sequence is used. Typically 8-16 scans are sufficient.

-

For ¹³C NMR , a proton-decoupled experiment is standard. This collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. More scans are required due to the lower natural abundance of ¹³C.

-

2D NMR Spectroscopy: Connecting the Dots

Expertise & Experience: When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are essential for definitively establishing the molecular structure. They reveal correlations between nuclei, allowing for a piece-by-piece assembly of the molecular puzzle.[16][17][18]

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are spin-coupled (typically over 2-3 bonds).[17] This is invaluable for tracing out proton networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the carbon it is directly attached to.[17] It provides a direct link between the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[17] This is the key experiment for connecting molecular fragments, such as linking a substituent to its specific position on the pyridine ring.

Caption: Systematic workflow for structure elucidation using 2D NMR.

Conclusion

The spectroscopic characterization of novel pyridine derivatives is a multi-faceted process that demands a systematic and integrated approach. By leveraging the strengths of Mass Spectrometry for molecular weight determination, Infrared Spectroscopy for functional group identification, and the unparalleled detail of 1D and 2D Nuclear Magnetic Resonance for mapping the atomic framework, researchers can achieve unambiguous structural elucidation. This rigorous, self-validating workflow is fundamental to ensuring the scientific integrity required for advancing new chemical entities in the demanding landscape of drug discovery and development.

References

-

S. Z. Szafran, M., & J. W. Regelman. (1987). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences: Chemistry, 35. Available at: [Link]

-

ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... [Table]. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved January 26, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved January 26, 2026, from [Link]

-

Dunn, M. F., et al. (2011). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 32(4), 241-278. Available at: [Link]

-

Tomás, T. D., & Brophy, J. J. (1974). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 39(13), 1745-1747. Available at: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 26, 2026, from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved January 26, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm [Figure]. Retrieved January 26, 2026, from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 26, 2026, from [Link]

-

Adhikari, A. V., et al. (2014). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 3(6), 232-243. Available at: [Link]

-

Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. 9(2), 288-291. Available at: [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2022, November 22). Can anyone guide or provide material to learn 2d analysis by nmr spectroscopy? [Discussion]. Retrieved January 26, 2026, from [Link]

-

Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. Available at: [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved January 26, 2026, from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved January 26, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. 70(1), 123-134. Available at: [Link]

-

PyFragMS. (2022). A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9475-9483. Available at: [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627. Available at: [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved January 26, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (1990). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 30(2), 143-146. Available at: [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. Retrieved January 26, 2026, from [Link]

-

Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved January 26, 2026, from [Link]

-

Organic Letters. (2016). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. 18(3), 508-511. Available at: [Link]

-

The Journal of Chemical Physics. (1945). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. 13(2), 60-70. Available at: [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved January 26, 2026, from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 26, 2026, from [Link]

-

Analytical Chemistry. (2007). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. 79(19), 7401-7406. Available at: [Link]

-

Spectroscopy Online. (2024). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Retrieved January 26, 2026, from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 26, 2026, from [Link]

-

MDPI. (2024). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 29(1), 123. Available at: [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 26, 2026, from [Link]

-

Chemistry Learning. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3) [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. mt.com [mt.com]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. agilent.com [agilent.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. pubs.aip.org [pubs.aip.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 15. testbook.com [testbook.com]

- 16. emerypharma.com [emerypharma.com]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

The Strategic Evolution of 6-(Thiophen-3-yl)pyridin-3-amine: A Technical Guide to Synthesis, Derivatization, and Biological Profiling

Foreword: The Emergence of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the strategic identification and optimization of molecular scaffolds that exhibit favorable interactions with biological targets. Among these, the 6-(thiophen-3-yl)pyridin-3-amine core has emerged as a privileged structure, particularly in the design of kinase inhibitors. This technical guide provides an in-depth exploration of this versatile scaffold, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies, explore the landscape of its structural analogues and derivatives, and elucidate the critical structure-activity relationships that govern its biological function, with a particular focus on its role in the development of next-generation Tyrosine Kinase 2 (TYK2) inhibitors.

The 6-(Thiophen-3-yl)pyridin-3-amine Core: A Foundation for Potent and Selective Kinase Inhibition

The 6-(thiophen-3-yl)pyridin-3-amine scaffold is a heterocyclic construct that marries the distinct electronic and steric properties of a pyridine ring with a thiophene moiety. This unique combination offers several advantages in drug design. The pyridine ring, a common motif in FDA-approved drugs, provides a key hydrogen bond accepting nitrogen atom and serves as a versatile anchor for further functionalization. The thiophene ring, a bioisostere of a phenyl ring, can modulate physicochemical properties such as solubility and metabolic stability, while also providing additional points for substitution to probe the binding pocket of a target enzyme.[1]

The primary amine at the 3-position of the pyridine ring is a crucial feature, often serving as a key interaction point with the hinge region of kinase domains, a common binding motif for ATP-competitive inhibitors.[2] This guide will focus on the strategic derivatization of this core to achieve potent and selective inhibition of kinases, with a particular emphasis on TYK2, a member of the Janus kinase (JAK) family.[3][4]

Synthetic Pathways to the Core Scaffold and Its Analogues

The construction of the 6-(thiophen-3-yl)pyridin-3-amine core and its derivatives is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern.

Suzuki-Miyaura Coupling: Forging the Thiophene-Pyridine Bond

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of our target scaffold, this reaction is employed to couple a halogenated pyridine with a thiophene boronic acid or ester.

Logical Framework for Suzuki-Miyaura Coupling:

Figure 1: Logical workflow for the Suzuki-Miyaura synthesis of the core scaffold.

Experimental Protocol: Synthesis of 6-(Thiophen-3-yl)pyridin-3-amine via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of heteroaryl halides.[5]

Materials:

-

6-Chloropyridin-3-amine

-

3-Thienylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq), 3-thienylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 85-95°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-(thiophen-3-yl)pyridin-3-amine.

Buchwald-Hartwig Amination: Constructing the C-N Bond

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This method is particularly useful when the desired amine is readily available and the corresponding halopyridine is the preferred starting material.

Experimental Protocol: Synthesis of a 6-Arylaminopyridine Derivative via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides.[1]

Materials:

-

6-Bromopyridin-3-amine

-

Aniline (or a substituted aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox, to a flame-dried Schlenk tube, add 6-bromopyridin-3-amine (1.0 eq), aniline (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Solvent Addition: Remove the Schlenk tube from the glovebox and add anhydrous toluene under a positive pressure of an inert gas (e.g., argon or nitrogen).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110°C. Stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-arylaminopyridine derivative.

Derivatization Strategies and Structure-Activity Relationship (SAR) Analysis

The 6-(thiophen-3-yl)pyridin-3-amine scaffold serves as a versatile platform for the generation of a diverse library of analogues. The primary points of modification are the amine at the 3-position, the pyridine ring, and the thiophene ring.

Logical Flow of Derivatization and SAR:

Figure 2: Derivatization strategies and their link to SAR analysis.

Modification of the 3-Amino Group

The 3-amino group is a key handle for derivatization. Acylation of this amine with various carboxylic acids or sulfonyl chlorides can introduce a wide range of functionalities. These modifications can modulate the hydrogen bonding interactions with the target protein and influence the overall physicochemical properties of the molecule.

Substitution on the Pyridine and Thiophene Rings